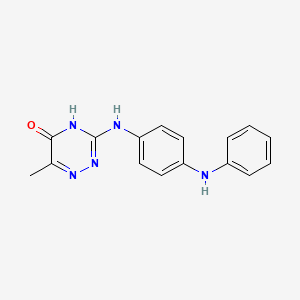
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one is a heterocyclic compound belonging to the triazine family. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a triazine ring substituted with methyl and phenylamino groups.
Preparation Methods
The synthesis of 6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of N-acetyl-benzylhydrazone with hydroxylamine in the presence of potassium hydroxide in pyridine . This reaction yields the desired triazine compound with high purity. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the existing groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it often inhibits photosynthetic electron transport in photosystem II, leading to the disruption of energy production in plants . This mechanism is particularly useful in its application as a herbicide. In medicinal applications, the compound’s mechanism of action may involve the inhibition of specific enzymes or receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives such as:
4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one: Known for its use as a pesticide with similar biological activity.
2,4,6-tri{pyrazol-1-yl}-1,3,5-triazine: Exhibits unique coordination properties and is used in various catalytic applications.
The uniqueness of 6-methyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for diverse applications.
Properties
Molecular Formula |
C16H15N5O |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3-(4-anilinoanilino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H15N5O/c1-11-15(22)19-16(21-20-11)18-14-9-7-13(8-10-14)17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,18,19,21,22) |
InChI Key |
QVOKAEZHPGBOBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide](/img/structure/B13826204.png)
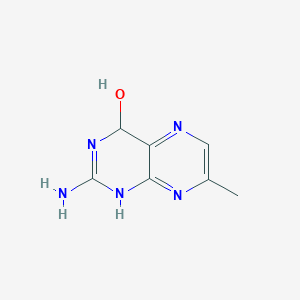
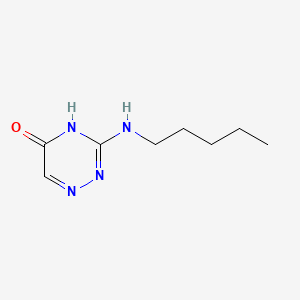
![(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid](/img/structure/B13826217.png)
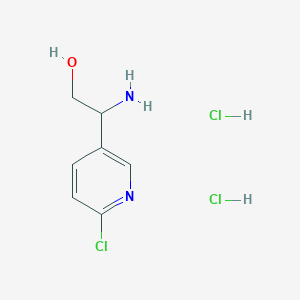
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(4-oxo-2-phenyl-4H-1-benzopyran-7-YL)oxy]-](/img/structure/B13826227.png)
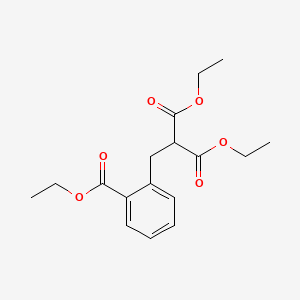

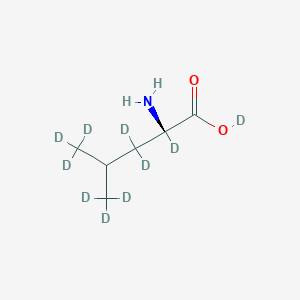
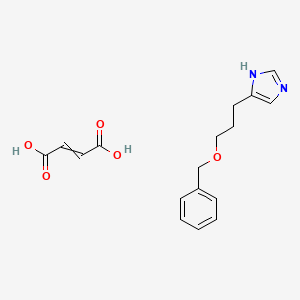
![N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide](/img/structure/B13826263.png)
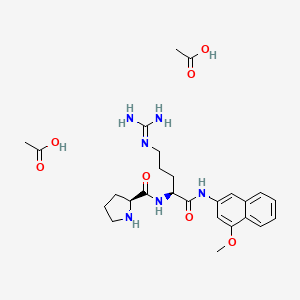
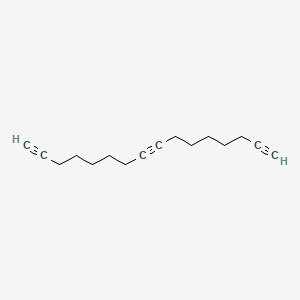
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
